Cobalt arsenate

Übersicht

Beschreibung

Cobalt arsenate is an inorganic compound composed of cobalt and arsenic with the chemical formula CoAsO₄. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is typically found in nature as the mineral erythrite, which is a secondary mineral formed through the oxidation of cobalt-bearing minerals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cobalt arsenate can be synthesized through several methods. One common approach involves the reaction of cobalt salts with arsenic acid. For example, cobalt chloride can react with arsenic acid in an aqueous solution to form this compound. The reaction conditions typically include a controlled pH and temperature to ensure the complete precipitation of the compound.

Industrial Production Methods

In industrial settings, this compound is often produced as a byproduct of cobalt refining processes. During the hydrometallurgical extraction of cobalt from its ores, arsenic impurities are precipitated as this compound. This process involves the addition of arsenic-containing reagents to the cobalt-bearing solution, followed by filtration and drying to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Cobalt arsenate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical environment and the presence of specific reagents.

Common Reagents and Conditions

Oxidation: this compound can be oxidized in the presence of strong oxidizing agents, such as potassium permanganate or hydrogen peroxide, leading to the formation of higher oxidation state compounds.

Reduction: Reduction of this compound can occur with reducing agents like sodium borohydride or hydrogen gas, resulting in the formation of lower oxidation state cobalt compounds.

Substitution: Substitution reactions involve the replacement of arsenate ions with other anions, such as phosphate or sulfate, under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce cobalt(III) arsenate, while reduction can yield cobalt(II) compounds.

Wissenschaftliche Forschungsanwendungen

Cobalt arsenate has several scientific research applications:

Chemistry: It is used as a precursor for the synthesis of other cobalt compounds and as a catalyst in various chemical reactions.

Biology: this compound is studied for its potential biological effects and interactions with biological systems, including its role in enzyme inhibition and metal ion transport.

Medicine: Research is ongoing to explore the potential use of this compound in medical applications, such as targeted drug delivery and imaging agents.

Industry: In industrial applications, this compound is used in the production of pigments, ceramics, and as a corrosion inhibitor.

Wirkmechanismus

The mechanism of action of cobalt arsenate involves its interaction with cellular components and biochemical pathways. Cobalt ions can bind to proteins and enzymes, affecting their function and activity. Arsenate ions can interfere with phosphate metabolism, leading to disruptions in energy production and cellular signaling. The combined effects of cobalt and arsenate ions contribute to the compound’s overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Cobalt arsenate can be compared with other similar compounds, such as:

Nickel arsenate: Similar in structure and properties, but with nickel instead of cobalt.

Zinc arsenate: Contains zinc and has different chemical and physical properties.

Copper arsenate: Used in wood preservation and has distinct applications compared to this compound.

This compound is unique due to its specific combination of cobalt and arsenate ions, which impart distinct chemical and biological properties. Its applications in various fields highlight its versatility and importance in scientific research and industrial processes.

Biologische Aktivität

Cobalt arsenate is a compound that combines cobalt and arsenic in a crystalline structure, and its biological activity has garnered attention due to its potential implications for human health and environmental safety. This article will explore the biological activity of this compound, focusing on its toxicological profiles, interactions with biological systems, and relevant case studies.

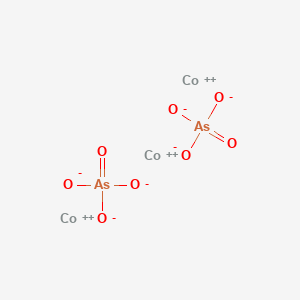

Chemical Structure and Properties

Cobalt arsenates generally exist in various forms, with cobalt being present in different oxidation states. The most notable structural feature is the octahedral coordination of cobalt ions surrounded by oxygen atoms. For instance, in the compound , cobalt ions are octahedrally coordinated by oxygen, which influences both its stability and reactivity in biological systems .

Health Effects of Cobalt

Cobalt is an essential trace element involved in various biological processes, particularly as a component of vitamin B12 (cobalamin). However, excessive exposure to cobalt can lead to adverse health effects, including respiratory issues, skin allergies, and potential carcinogenicity . The toxicological profile of cobalt emphasizes that while it has beneficial roles at low concentrations, higher levels can be detrimental.

Arsenic Toxicity

Arsenic is well-known for its toxicity, affecting multiple organ systems. Chronic exposure to arsenic compounds is associated with various health issues, including cancer and cardiovascular diseases. The interaction between cobalt and arsenic in this compound may exacerbate these toxic effects due to synergistic interactions .

Case Study: Pediatric Exposure

A study evaluated the serum levels of arsenic and cobalt in children receiving long-term parenteral nutrition (LPN). It was found that although cobalt levels were elevated in these children compared to healthy controls, arsenic exposure was not significantly increased. The study concluded that while cobalt did not pose a health threat at the observed levels, the presence of arsenic remains a concern due to its known toxicity .

Antiviral and Antibacterial Properties

Research has indicated that certain cobalt complexes exhibit antiviral and antibacterial activities. For example, cobalt(III) complexes have shown effectiveness against HIV-1 and various bacterial strains. This suggests that while this compound itself may not directly exhibit these properties, derivatives or complexes formed with cobalt could have significant biological activity .

Data Table: Summary of Biological Effects

| Compound | Biological Activity | Health Implications |

|---|---|---|

| Cobalt | Essential for vitamin B12 synthesis | Deficiency leads to anemia; excess causes lung issues |

| Arsenic | Highly toxic; carcinogenic | Long-term exposure linked to cancer |

| This compound | Potentially toxic; limited beneficial effects | Risk of combined toxicity from both elements |

Research Findings

- Cobalt's Role in Metabolism : Cobalt is crucial for hematopoiesis and supports energy production and nucleic acid synthesis. Its deficiency can lead to severe metabolic disorders .

- Environmental Concerns : this compound's presence in the environment raises concerns about soil and water contamination, which can lead to bioaccumulation in food chains .

- Crystallographic Studies : Investigations into the crystal structure of cobalt arsenates reveal complex interconnections between CoO6 octahedra and arsenate groups, influencing their reactivity and potential biological interactions .

Eigenschaften

IUPAC Name |

cobalt(2+);diarsorate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2AsH3O4.3Co/c2*2-1(3,4)5;;;/h2*(H3,2,3,4,5);;;/q;;3*+2/p-6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGMGKHBHTVQQM-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Co+2].[Co+2].[Co+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Co3(AsO4)2, As2Co3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | cobalt arsenate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24719-19-5 | |

| Record name | Cobaltous arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024719195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic acid (H3AsO4), cobalt(2+) salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tricobalt diarsenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COBALTOUS ARSENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T302971JNL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.